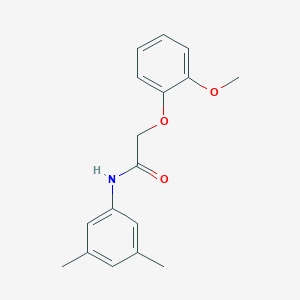
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol, also known as DMBA, is a chiral tertiary amine that has been widely used in scientific research. It is a structural analog of ephedrine and has been found to have various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
作用機序
The mechanism of action of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol is not fully understood. It is believed to act through multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. This compound has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. This compound has also been found to inhibit the proliferation of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease.
実験室実験の利点と制限
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied in animal models. Additionally, this compound has been found to have low toxicity and few side effects. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.
合成法
The synthesis of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol can be achieved through a multi-step process. The first step involves the reaction of benzaldehyde with methylmagnesium bromide to form 1-phenyl-2-methyl-2-hydroxyethyl bromide. The second step involves the reaction of this intermediate with dimethylamine to form this compound. The overall yield of this process is around 50%.
科学的研究の応用
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, this compound has been found to have neuroprotective effects in animal models of Parkinson's disease.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
4-(dimethylamino)-2-methyl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-13(15,9-10-14(2)3)11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 |
InChIキー |
KXQRGNJVCRDPDN-UHFFFAOYSA-N |
SMILES |
CC(CCN(C)C)(CC1=CC=CC=C1)O |
正規SMILES |
CC(CCN(C)C)(CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)

![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)


![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)


![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)